Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 7-bromo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential antitumor agents due to its ability to inhibit certain enzymes.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent materials for imaging and sensing applications.
Biological Studies: It is used in the study of enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,5-a]pyrimidine Derivatives: These compounds have a similar fused-ring structure and are used in similar applications.
Uniqueness
Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-7-10-3-2-6(9)12(7)11-5/h2-4H,1H3 |
InChI Key |
UCCTWJRFTXUCDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=C1)Br |
Origin of Product |
United States |
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